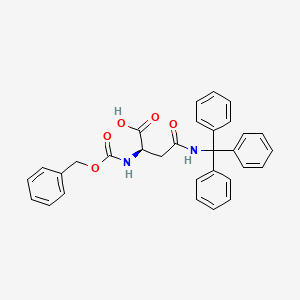

Z-D-Asn(Trt)-OH

Description

Significance of Asparagine Derivatives in Peptide Chemistry

Asparagine (Asn) is an amino acid that presents particular challenges during peptide synthesis. The amide group in its side chain is susceptible to two major side reactions under standard synthesis conditions:

Dehydration: The side-chain amide can be dehydrated to form a nitrile (-C≡N) byproduct, particularly during the activation step required for peptide bond formation. nih.gov

Aspartimide Formation: The side-chain amide nitrogen can attack the activated carboxyl group of the asparagine residue itself, leading to the formation of a cyclic succinimide (B58015) intermediate. nih.gov This can result in chain termination or rearrangement of the peptide backbone.

To overcome these issues, the side-chain amide of asparagine is often protected. The trityl (Trt) group is a bulky and acid-labile protecting group frequently used for this purpose, especially in the widely used Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. peptide.comnih.gov The use of a Trt group on the asparagine side chain effectively prevents these unwanted side reactions. nih.gov Furthermore, certain protected asparagine derivatives, such as Fmoc-Asn(Trt)-OH, exhibit significantly improved solubility in common organic solvents like DMF compared to their unprotected counterparts, which facilitates the coupling process. peptide.com

Role of Z-D-Asn(Trt)-OH as a Specialized Building Block

This compound is considered a specialized building block due to the specific combination of its three key features: the Z-group, the D-configuration, and the Trt-group.

Z (Benzyloxycarbonyl) Group: The Z-group, also known as Cbz, is a classic Nα-protecting group in peptide chemistry. bachem.com Introduced by Bergmann and Zervas, it was foundational to the development of controlled peptide synthesis. wikipedia.org While largely used in solution-phase synthesis, it is known for suppressing racemization during coupling. wikipedia.orgpeptide.com It is stable to the basic and mild acidic conditions used in other protection strategies but can be removed by hydrogenolysis or strong acids. total-synthesis.combachem.com

D-Asparagine Configuration: Most amino acids found in natural proteins are in the L-configuration. The incorporation of D-amino acids, their mirror images, is a key strategy in medicinal chemistry. nih.gov Peptides containing D-amino acids are significantly more resistant to degradation by proteases (enzymes that break down proteins and peptides), which can increase their stability and prolong their active lifespan in biological systems. jpt.combiopharmaspec.comlifetein.com

Trt (Trityl) Group: As discussed, the Trt group provides robust protection for the asparagine side chain, preventing deleterious side reactions and enhancing solubility. peptide.comnih.gov

This unique combination makes this compound a valuable reagent for synthesizing peptides where protease resistance is desired and specific control over protecting group removal is necessary.

Table 2: Protecting Groups of this compound

| Protecting Group | Abbreviation | Location on Amino Acid | Key Features & Removal Conditions |

|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | α-Amino Group | Classic protecting group; Suppresses racemization; Stable to mild acid/base; Removed by hydrogenolysis or strong acids (HBr/acetic acid). total-synthesis.comwikipedia.orgbachem.com |

| Trityl | Trt | Side-Chain Amide | Bulky group prevents side reactions (nitrile/aspartimide formation); Improves solubility; Removed by moderate acid (e.g., 90-95% TFA). peptide.comiris-biotech.denih.gov |

The primary application of this compound and its closely related analogues, like Fmoc-Asn(Trt)-OH, is in the chemical synthesis of complex, bioactive peptides for research and therapeutic development. guidechem.com The protection of the asparagine side chain with a Trt group is crucial for the successful synthesis of long or difficult peptide sequences.

Research applications include:

Synthesis of Bioactive Peptides: The analogue Fmoc-Asn(Trt)-OH has been used as the starting amino acid loaded onto the solid support resin for the total chemical synthesis of VarvA, a cyclotide. mdpi.com Cyclotides are exceptionally stable peptides with potential applications in drug development. mdpi.com The use of the Trt-protected asparagine was essential for constructing the 29-amino acid linear precursor of this complex cyclic peptide. mdpi.com

Development of Peptide-Based Therapeutics: The incorporation of D-amino acids is a well-established strategy to create peptide mimetics with enhanced stability against enzymatic degradation. nih.govbiopharmaspec.com This makes building blocks like this compound valuable in the design of peptide drugs with improved pharmacokinetic profiles, such as longer half-lives in the body. jpt.combiopharmaspec.com

Protein Structure and Function Studies: Protected amino acids are fundamental tools for synthesizing peptides used to study protein-protein interactions and enzyme mechanisms. guidechem.com The ability to create stable peptide analogues using D-amino acids allows researchers to probe biological systems with tools that are not rapidly degraded.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVBKISSJULIGI-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z D Asn Trt Oh and Its Derivatives

Strategies for N-alpha Benzyloxycarbonyl (Z) Protection of D-Asparagine

The benzyloxycarbonyl (Z or Cbz) group, pioneered by Bergmann and Zervas, is a foundational amine protecting group in peptide chemistry. researchgate.netmasterorganicchemistry.com Its stability across a wide range of reaction conditions and its selective removal make it particularly valuable, especially in solution-phase peptide synthesis. researchgate.netpeptide.comwiley-vch.de The Z-group's primary role is to mask the nucleophilicity of the α-amino group of D-asparagine, thereby preventing polymerization and other unwanted side reactions during subsequent coupling steps. researchgate.netwiley-vch.de

Z-Group Introduction Techniques

The standard method for installing the Z-group onto D-asparagine is the Schotten-Baumann reaction. This involves the acylation of the α-amino group using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. masterorganicchemistry.com The reaction is typically conducted in a mixed solvent system, such as dioxane and water, with an inorganic base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction. ub.edu Careful control of pH is essential to maintain the amino group in its nucleophilic, unprotonated state without causing undesirable side reactions.

| Reagent/Condition | Purpose | Typical Implementation |

| Acylating Agent | Introduces the Z-group | Benzyl Chloroformate (Cbz-Cl) |

| Base | Neutralizes HCl byproduct | Aqueous Sodium Carbonate (Na₂CO₃) |

| Solvent System | Solubilizes reactants | Dioxane/Water mixture |

| pH Control | Optimizes nucleophilicity | Maintained around pH 9.5 |

Installation of the Trityl (Trt) Protecting Group on Asparagine Side Chain

Protecting the side-chain amide of asparagine with a trityl (Trt) group is a crucial strategy to circumvent common side reactions encountered during peptide synthesis. nih.gov Unprotected asparagine can undergo dehydration to form a nitrile or cyclize to form an aspartimide intermediate, particularly under acidic or basic conditions. peptide.comnih.govpeptide.com The bulky Trt group effectively prevents these reactions. Furthermore, the introduction of the Trt group significantly enhances the solubility of Fmoc-protected asparagine derivatives, which are notoriously difficult to dissolve in standard solid-phase synthesis solvents like N,N-dimethylformamide (DMF). peptide.com

Methodologies for Trityl Group Attachment to the Amide Nitrogen

The direct tritylation of the asparagine side-chain amide is achieved by reacting the amino acid with a trityl source under acidic conditions. A prevalent method utilizes triphenylmethanol (B194598) (Trt-OH) as the trityl donor, activated by a combination of a strong acid catalyst and a dehydrating agent. nih.gov

A specific protocol involves treating asparagine with Trt-OH and catalytic amounts of concentrated sulfuric acid in a medium of acetic acid and acetic anhydride (B1165640). nih.govgoogle.com The acetic anhydride serves as the dehydrating agent, driving the reaction towards the formation of the N-tritylated product. An alternative, though less common for side-chain protection, involves trityl chloride (Trt-Cl) with a suitable base. google.com

Influence of Reaction Conditions on Trityl Installation Efficiency

The efficiency of the tritylation reaction is highly dependent on several parameters, including reagent stoichiometry, temperature, and reaction time. Optimizing these conditions is key to achieving high yields and purity.

A study detailed in a patent provides a framework for optimizing this process. google.com The findings indicate that specific molar ratios of reactants are crucial for maximizing the yield of N-trityl-L-asparagine.

Table 1: Optimized Reaction Conditions for Trityl Group Installation

| Parameter | Condition | Influence on Efficiency | Source |

|---|---|---|---|

| Trityl Source | Triphenylmethanol (Trt-OH) | Added in batches to drive the reaction to completion. | google.com |

| Molar Ratio (Trt-OH:Asn) | 1.3-1.5 : 1 | Ensures complete consumption of the starting amino acid. | google.com |

| Dehydrating Agent | Acetic Anhydride | Removes water byproduct, shifting equilibrium. | google.com |

| Catalyst | Concentrated Sulfuric Acid | Facilitates the formation of the trityl carbocation. | google.com |

| Temperature | 30-40 °C | Provides sufficient energy for the reaction without promoting side products. | google.com |

| Solvent | Acetic Acid | Provides an appropriate reaction medium. | google.com |

| Reaction Time | 4-7 hours | Allows the reaction to proceed to completion. | google.com |

Increasing the reaction temperature can also enhance loading efficiency, as demonstrated in related syntheses where raising the temperature from 25 °C to 50 °C significantly improved the coupling yield of a sterically hindered amino acid ester to a trityl resin. nih.gov

Convergent and Fragment-Based Synthesis Approaches Utilizing Z-D-Asn(Trt)-OH Precursors

This compound is an exceptionally useful precursor for these convergent strategies, particularly for fragments intended for solution-phase condensation. peptide.com A protected peptide fragment can be synthesized with this compound at its C-terminus. This fragment can then be coupled to another peptide segment after the deprotection of the necessary functional group. The use of side-chain protected asparagine, such as Fmoc-D-Asn(Trt)-OH, has been demonstrated in the complex, multi-fragment convergent synthesis of a 352-amino acid mirror-image DNA polymerase, highlighting the utility of such building blocks in constructing large, functional proteins. nih.gov The Z-protected analogue is similarly applied in solution-phase fragment ligations, where its properties are highly advantageous. wiley-vch.de

Purification and Isolation Methodologies for this compound

Chromatographic Techniques for Research Scale Production

For research-scale production, where quantities are typically in the milligram to gram range, chromatographic techniques are the methods of choice for purifying this compound and its derivatives. These techniques offer high-resolution separation, allowing for the isolation of the product with the desired level of purity. The selection of a specific chromatographic method and its parameters is critical and depends on the nature of the impurities present after the synthetic steps.

Column Chromatography:

Flash column chromatography over silica (B1680970) gel is a standard and widely used method for the purification of protected amino acids like this compound. This technique separates compounds based on their polarity. A solvent system, or eluent, of appropriate polarity is chosen to move the components of the mixture down the column at different rates. For compounds like this compound, a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is often employed to achieve optimal separation. The progress of the separation is monitored by thin-layer chromatography (TLC).

While specific conditions for this compound are not extensively detailed in publicly available literature, general principles for similar protected amino acids suggest the use of solvent systems like chloroform/methanol (B129727)/acetic acid. For instance, a related compound, Fmoc-Gln(Tmob)-OH, was purified using a chloroform/methanol/acetic acid (90:5:5) solvent system. google.com The trityl (Trt) group on this compound imparts significant non-polar character, which influences its elution profile.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, especially for analytical and final product purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is an indispensable tool. journals.co.zaajol.info In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. journals.co.zaajol.info An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of free carboxyl groups. journals.co.zaajol.infosielc.com

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The highly non-polar trityl and benzyloxycarbonyl (Z) groups in this compound result in strong retention on a reversed-phase column. Gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to elute the compound and separate it from more polar impurities. journals.co.zaajol.info

For example, a general method for analyzing Fmoc-Asn(Trt)-OH, a structurally similar compound, on a Newcrom R1 HPLC column uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For preparative separations and to ensure compatibility with mass spectrometry, phosphoric acid can be replaced with formic acid. sielc.com The scalability of such methods allows for the isolation of impurities and purification of the main compound. sielc.com

The following table summarizes typical chromatographic conditions that can be adapted for the purification of this compound at a research scale, based on methodologies reported for similar protected amino acids.

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Key Considerations |

| Flash Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol | TLC with UV visualization or staining | Effective for removing major impurities post-synthesis. The high non-polarity of the Trt group requires careful optimization of the solvent gradient. |

| Reversed-Phase HPLC (RP-HPLC) | C18 or C8 bonded silica | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid (gradient elution) | UV at 214 nm, 254 nm, or 280 nm journals.co.zaajol.info | Provides high-resolution separation for achieving high purity. Essential for final product purification and for separating closely related impurities. |

The choice between flash chromatography and HPLC often depends on the required purity and the scale of the synthesis. Typically, a preliminary purification by flash column chromatography is performed to remove the bulk of the impurities, followed by a final polishing step using preparative RP-HPLC to obtain the highly pure this compound required for subsequent applications in peptide synthesis. journals.co.za The successful isolation and purification are confirmed by analytical techniques such as analytical HPLC, mass spectrometry, and NMR spectroscopy.

Role and Mechanism of Protecting Groups in Z D Asn Trt Oh

Functionality of the Benzyloxycarbonyl (Z) Group in N-alpha Protection

The benzyloxycarbonyl (Z or Cbz) group, pioneered by Bergmann and Zervas, is a well-established urethane-type protecting group for the α-amino group of amino acids. researchgate.net Its primary function is to decrease the nucleophilicity of the amino group, thereby preventing it from reacting during the activation of the carboxyl group of another amino acid in peptide bond formation. organic-chemistry.org

The Z-group is renowned for its stability under a variety of conditions, including those that are mildly acidic or basic. researchgate.net This stability is crucial during the multiple steps of peptide synthesis. The primary method for the removal of the Z-group is through catalytic hydrogenolysis. This process involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The hydrogenolysis reaction cleaves the benzyl-oxygen bond, releasing the free amine and generating toluene (B28343) and carbon dioxide as byproducts.

Alternatively, the Z-group can be cleaved by strong acids such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (B91410) (HF), although these conditions are harsher and may affect other sensitive functional groups in the peptide. researchgate.net

In the context of protecting group strategies, "orthogonality" refers to the ability to remove one type of protecting group without affecting another. researchgate.net The Z-group demonstrates orthogonality with several other protecting groups. For instance, it is stable under the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and the mildly acidic conditions used for the tert-butyloxycarbonyl (Boc) group. researchgate.nettotal-synthesis.com This allows for the selective deprotection of the α-amino group while other protecting groups on the side chains remain intact. This principle is a cornerstone of modern peptide synthesis, enabling the construction of complex peptides with diverse functionalities. csic.esbiosynth.com

Mechanism of Z-Group Stability and Cleavage

Importance of Trityl (Trt) Group for Asparagine Side-Chain Amide Protection

The side-chain amide of asparagine presents unique challenges during peptide synthesis. Without protection, it is susceptible to undesirable side reactions. The bulky trityl (triphenylmethyl, Trt) group is a highly effective protecting group for the asparagine side-chain amide. ajol.info

A significant side reaction involving the unprotected asparagine side-chain is dehydration to a nitrile derivative during the activation of the C-terminal carboxyl group. ajol.infonih.gov This irreversible reaction leads to the incorporation of a modified amino acid into the peptide chain, resulting in a significant impurity. The trityl group sterically hinders the amide nitrogen, preventing this dehydration from occurring. nih.gov

Another common side reaction is the intramolecular cyclization of asparagine to form a succinimide (B58015) (Asu) derivative. nih.gov This can occur under both acidic and basic conditions and is particularly problematic. The formation of the five-membered succinimide ring is often followed by hydrolysis, which can lead to a mixture of α- and β-aspartyl peptide bonds, a phenomenon known as aspartimide formation. Protection of the side-chain amide with the trityl group effectively suppresses this intramolecular cyclization. nih.gov

A practical advantage of using the trityl group for asparagine protection is the enhanced solubility of the resulting amino acid derivative in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.comsigmaaldrich.com Unprotected Fmoc-Asn-OH has notoriously low solubility, which can complicate handling and coupling reactions. The presence of the large, hydrophobic trityl group in Fmoc-Asn(Trt)-OH significantly improves its solubility, facilitating its use in both solution-phase and solid-phase peptide synthesis. peptide.comsigmaaldrich.com Similarly, Z-D-Asn(Trt)-OH is soluble in organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). guidechem.com

| Property | Value |

| Molecular Weight | 508.6 g/mol |

| XLogP3-AA | 5 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bond Count | 11 |

| Solubility | Soluble in DMSO |

| Table 1: Computed Properties of this compound vulcanchem.com |

Mechanisms of Trityl Group Cleavage

Acid-Labile Deprotection with Trifluoroacetic Acid (TFA)

Orthogonal Protecting Group Strategies in this compound Based Synthesis

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others. organic-chemistry.orgresearchgate.net This strategy allows for the selective manipulation of specific functional groups, enabling complex synthetic pathways such as on-resin cyclization, branching, or side-chain modification. peptide.com The compound this compound is an example of an orthogonally protected amino acid derivative.

In this compound, the α-amino group of D-asparagine is protected by the Benzyloxycarbonyl (Z) group, while the side-chain carboxamide is protected by the Trityl (Trt) group. The Z and Trt groups belong to different classes with distinct labilities, forming an orthogonal protection scheme.

Trityl (Trt) Group: As discussed, the Trt group is exceptionally sensitive to acid. It can be selectively removed using very mild acidic conditions, such as 1-5% TFA in a solvent like dichloromethane (B109758) (DCM), often in the presence of a silane (B1218182) scavenger. iris-biotech.deresearchgate.net These conditions are mild enough to leave more acid-resistant groups, including the Z group, intact.

Benzyloxycarbonyl (Z) Group: The Z group is stable to the mild acidic conditions used for Trt removal and is also resistant to the basic conditions (e.g., piperidine) used for Fmoc group cleavage in standard SPPS. peptide.comresearchgate.net The Z group is typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or by treatment with strong acids like hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (HF). peptide.comresearchgate.net

This orthogonality is fundamental to advanced peptide synthesis. For instance, in a synthetic sequence utilizing this compound, a chemist could selectively remove the side-chain Trt group on the solid support to expose the asparagine amide for a specific chemical modification (e.g., ligation or cyclization onto another part of the peptide). Throughout this process, the N-terminal Z group would remain in place, preventing unwanted reactions at the N-terminus. Subsequently, the Z group could be removed at a later stage to elongate the peptide chain or to yield the final N-terminally deprotected peptide.

While the Fmoc/tBu strategy is the most common approach in modern SPPS, building blocks like this compound are valuable for specialized applications, including solution-phase synthesis and segment condensation strategies, where pre-formed protected peptide fragments are coupled together. iris-biotech.depeptide.comnih.gov

| Protecting Group | Protected Functionality | Cleavage Conditions | Stability |

| Z (Benzyloxycarbonyl) | α-Amino Group | Catalytic Hydrogenolysis; Strong Acid (HBr/AcOH, HF) peptide.comresearchgate.net | Stable to mild acid (TFA) and base (piperidine) |

| Trt (Trityl) | Side-Chain Amide | Mild Acid (1-5% TFA in DCM); Strong Acid iris-biotech.de | Stable to base (piperidine) and hydrogenolysis |

Applications of Z D Asn Trt Oh in Peptide Synthesis

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Schemes

Z-D-Asn(Trt)-OH and its more common Fmoc-protected analogue, Fmoc-D-Asn(Trt)-OH, are widely utilized in Solid-Phase Peptide Synthesis (SPPS). vulcanchem.compeptanova.de SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. sigmaaldrich.com The trityl protection on the asparagine side chain is essential to prevent side reactions, such as dehydration to a nitrile or aspartimide formation, which can occur under the repeated basic conditions of Fmoc deprotection. sigmaaldrich.com While the Z-group is less common in modern Fmoc-based SPPS, its principles of use overlap with the more prevalent Fmoc-D-Asn(Trt)-OH. vulcanchem.comresearchgate.net The Z-group is stable under standard SPPS conditions but its removal typically requires hydrogenolysis, which can limit its application in peptides containing other reducible functional groups. vulcanchem.com

Commonly used activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often combined with additives like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress racemization. rsc.orgsoton.ac.uk More potent uronium/aminium-based reagents such as HATU, HBTU, or HCTU are also frequently employed to overcome the steric challenges associated with protected asparagine derivatives. beilstein-journals.orgnih.gov For instance, studies comparing different coupling reagents have shown significant variations in yield for sterically hindered couplings. While a reagent like HCTU might yield a product in 36% yield, switching to HATU can increase the isolated yield to 78%. beilstein-journals.org

The following table illustrates the impact of different coupling reagents on peptide bond formation efficiency, a critical consideration when incorporating bulky residues like this compound.

| Coupling Reagent | Base | Yield (%) |

| HCTU | DIPEA | 36 |

| HATU | DIPEA | 78 |

| HATU | HOAt | >70 |

| EEDQ | - | Trace |

| PyBOP | DIPEA | <40 |

| BOP-Cl | DIPEA | <40 |

| Data derived from a study on hindered peptide coupling and is illustrative of reagent effectiveness. beilstein-journals.org |

Monitoring the completion of the coupling reaction is typically performed using a qualitative method like the Kaiser test. google.com If the coupling is incomplete, a second coupling cycle may be necessary to ensure the entire peptide chain is correctly assembled. nih.gov

Merrifield Resins: In Boc-based SPPS, the initial amino acid is often attached to a chloromethylated polystyrene resin (Merrifield resin). The attachment is typically achieved by converting the Boc-amino acid to its cesium salt, which then displaces the chloride on the resin.

Wang and Rink Amide Resins: In Fmoc-based SPPS, acid-labile resins are standard. Wang resin is used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is used to generate C-terminal amides. peptide.com

Specialized Resins: Resins like the AAPPTec resin are designed for versatility, being stable under both acidic and basic conditions and compatible with both Boc and Fmoc chemistries. peptide.com Pre-loaded Fmoc-Asn(Trt)-resins are also commercially available, simplifying the initial loading step. peptide.com

The loading of the first amino acid onto the resin is a critical step that dictates the maximum theoretical yield. Standard procedures for loading amino acids onto amino-functionalized resins (like Rink Amide) or hydroxyl-functionalized resins (like Wang) involve using the same coupling reagents as in chain elongation, such as DIC/HOBt or HATU/DIPEA. beilstein-journals.org For example, a general procedure for loading an Fmoc-protected amino acid onto a resin involves dissolving the amino acid (4 equivalents), an activating agent like HATU (4 equivalents), and a base like DIPEA (8 equivalents) in a solvent such as DMF, and then shaking the mixture with the resin. beilstein-journals.org

| Resin Type | Functional Group | Typical Use | Loading Procedure Example |

| Merrifield | Chloromethyl | Boc-SPPS (C-terminal acid) | Boc-amino acid cesium salt in DMF at 50°C. |

| Wang | p-alkoxybenzyl alcohol | Fmoc-SPPS (C-terminal acid) | Fmoc-amino acid with DIC/DMAP. |

| Rink Amide | Fmoc-protected amine | Fmoc-SPPS (C-terminal amide) | Standard coupling (e.g., HATU/DIPEA) after Fmoc removal. beilstein-journals.org |

| AAPPTec | Proprietary | Fmoc & Boc SPPS | Versatile, allows cleavage with or without side-chain protecting groups. peptide.com |

Once the first amino acid is anchored to the solid support, the peptide chain is assembled sequentially. sigmaaldrich.com In a typical Fmoc-SPPS cycle, the temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine, commonly 20% piperidine (B6355638) in DMF. rsc.orgbeilstein-journals.org After washing the resin to remove excess reagents, the next Fmoc-protected amino acid in the sequence (which could be this compound's Fmoc-analogue) is activated and coupled to the newly exposed N-terminal amine. beilstein-journals.org

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the desired sequence. sigmaaldrich.com The use of Fmoc-D-Asn(Trt)-OH, for example, has been documented in the synthesis of peptides like vasopressin, where it is incorporated alongside other protected amino acids in a stepwise manner. rsc.org The process continues until the full-length peptide is assembled on the resin. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups (like Trt) are removed simultaneously, typically with a strong acid cocktail such as 95% trifluoroacetic acid (TFA) with scavengers. rsc.orgsigmaaldrich.com

Resin Compatibility and Loading Procedures for this compound

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant for many applications, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, remains a valuable technique, especially for large-scale production of shorter peptides or for the synthesis of peptide fragments. sigmaaldrich.commasterorganicchemistry.com In LPPS, all reactions (coupling and deprotection) are carried out in a suitable solvent, and the intermediate products are isolated and purified after each step. masterorganicchemistry.com

This compound is well-suited for this methodology. The Z-group is a classic protecting group for the α-amino function in solution-phase synthesis. researchgate.net It is stable to the conditions required to remove many other protecting groups, allowing for orthogonal protection schemes. researchgate.net For example, this compound can be coupled with another amino acid ester using standard coupling reagents. ru.nl The resulting dipeptide can then be selectively deprotected at either the N-terminus (by hydrogenolysis of the Z-group) or the C-terminus (by saponification of the ester) for further chain elongation. researchgate.netmasterorganicchemistry.com The Trt group on the side chain remains intact until the final deprotection step, typically using mild acidolysis. sigmaaldrich.com

Synthesis of Peptides Containing D-Asparagine Residues

The primary application of this compound is to introduce a D-asparagine residue into a peptide sequence. guidechem.comrsc.org The incorporation of non-natural D-amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. vulcanchem.com Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and half-life. Replacing one or more L-amino acids with their D-enantiomers can render the peptide bonds near the D-residue unrecognizable to these enzymes, thereby increasing the peptide's stability and duration of action. vulcanchem.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their drug-like properties. sigmaaldrich.com The introduction of D-amino acids, using precursors like this compound, is a key technique in the design of peptidomimetics. nih.gov

Incorporating a D-amino acid can induce specific secondary structures, such as β-turns, which are often crucial for a peptide's interaction with its biological target. nih.gov This structural constraint can lock the peptide into its bioactive conformation, potentially increasing its potency and selectivity. nih.gov For example, in the development of antimicrobial peptides, replacing an L-amino acid with a D-amino acid has been shown to create diastereomeric peptides. These new molecules can retain or even improve antimicrobial activity while significantly reducing undesirable side effects like hemolysis (the destruction of red blood cells). vulcanchem.com This suggests that the altered stereochemistry, made possible by reagents like this compound, can fine-tune the peptide's interaction with bacterial versus mammalian cell membranes. vulcanchem.com

Contributions to the Synthesis of Complex Peptide Architectures

The unique structural features of this compound, specifically its stereochemistry and protecting groups, make it an invaluable asset in the construction of non-linear and modified peptide chains. The Z (benzyloxycarbonyl) group protects the α-amino group, while the bulky trityl (Trt) group shields the side-chain amide of the asparagine residue. vulcanchem.com This orthogonal protection scheme allows for selective deprotection and modification, which is fundamental to building complex peptide architectures.

Branched and Cyclic Peptides

In the context of cyclic peptides, this compound has been utilized in solid-phase peptide synthesis (SPPS) to create linear precursors that are subsequently cyclized. mdpi.com For instance, in the chemical synthesis of the VarvA cyclotide, Fmoc-Asn(Trt)-OH was the initial amino acid loaded onto the resin, forming the foundation for the linear peptide chain. mdpi.com The trityl protection of the asparagine side chain is crucial as it prevents potential side reactions during peptide elongation and activation steps. peptide.com The stability of the Z-group under standard SPPS conditions and its removal via hydrogenolysis provide an alternative to the more common Fmoc/tBu strategy. vulcanchem.com

The choice of protecting groups can also influence the kinetics of peptide folding and cyclization. vulcanchem.com The steric hindrance provided by the trityl group can impact the conformational flexibility of the peptide backbone, potentially favoring a conformation amenable to cyclization. vulcanchem.com Research has shown that various Fmoc-protected amino acids, including Fmoc-Asn(Trt)-OH, are standard reagents in protocols for synthesizing cyclic peptides via methods like copper-mediated azide-alkyne cycloaddition. nih.gov

Peptides with Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the biological function of many proteins, and the synthesis of peptides containing these modifications is a significant area of research. mdpi.com Asparagine itself is a key site for N-linked glycosylation, a common PTM. sigmaaldrich.com The synthesis of glycopeptides often involves the use of asparagine derivatives carrying a protected sugar moiety. While this compound is not directly a glycosylated building block, its robust protection scheme makes it compatible with synthetic strategies that might involve the subsequent introduction of PTMs on other residues within the peptide sequence.

The presence of the trityl group on the asparagine side chain prevents its dehydration to a nitrile during activation with carbodiimide (B86325) reagents, a common side reaction. peptide.com This ensures the integrity of the asparagine residue throughout the synthesis, which is critical when other sensitive, modified amino acids are being incorporated. The synthesis of peptides with multiple PTMs, such as those used as antigenic targets in rheumatoid arthritis research, requires a meticulously planned synthetic strategy where protecting groups for various residues, including asparagine (often protected with Trt), are carefully chosen for their orthogonal compatibility. mdpi.com

| Complex Peptide Architecture | Role of this compound | Key Research Finding | Citation |

| Branched Peptides | Influences conformation and prevents side-chain reactions. | Protection of side chain carboxyl groups of Asp and Glu is necessary to prevent unwanted branching. | researchgate.net |

| Cyclic Peptides | Serves as a foundational building block in SPPS for linear precursors. | Used as the initial amino acid in the synthesis of the VarvA cyclotide. | mdpi.com |

| Peptides with PTMs | Ensures the integrity of the asparagine residue during synthesis. | The Trt group prevents dehydration of the asparagine side chain during activation. | peptide.com |

Integration into Biochemical Probe Synthesis

The ability to synthesize custom peptides with specific functionalities has led to the development of powerful biochemical probes for studying complex biological processes. This compound serves as a valuable component in the creation of these molecular tools. guidechem.com

Building Blocks for Research Tools (e.g., protein-protein interaction studies)

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways and disease mechanisms. nih.govmdpi.com Synthetic peptides that mimic or disrupt these interactions are invaluable research tools. This compound can be incorporated into such peptides, where the D-amino acid configuration can confer resistance to proteolytic degradation, thereby increasing the probe's stability in biological systems. vulcanchem.com

The use of this compound in the synthesis of diastereomeric peptides has been shown to modulate properties like hemolytic activity, which is a crucial consideration when designing peptide-based probes or therapeutics. vulcanchem.com By providing steric bulk and a specific stereochemical orientation, the D-Asn(Trt) residue can influence how the peptide interacts with its target protein, potentially enhancing specificity or affinity. The compound is cited as being used in the study of protein-protein interactions and the development of new therapeutic agents. guidechem.com

The development of probes often involves the incorporation of unnatural amino acids or modifications to alter the peptide's structure and function. sigmaaldrich.com The robust protection offered by the Z and Trt groups on this compound allows for its seamless integration into complex synthetic routes designed to produce these sophisticated research tools.

| Application | Function of this compound | Significance in Research | Citation |

| Biochemical Probes | Component in the synthesis of stable and specific peptide probes. | The D-amino acid configuration can increase resistance to proteolysis. | vulcanchem.com |

| Protein-Protein Interaction Studies | Used to create peptides that can modulate or study PPIs. | Incorporation can influence the peptide's biological activity and specificity. | vulcanchem.comguidechem.com |

Stereochemical Integrity and Racemization Control in Syntheses Utilizing Z D Asn Trt Oh

Analysis of α-Carbon Racemization during Peptide Bond Formation

The loss of stereochemical integrity during peptide bond formation typically occurs when the carboxyl group of an amino acid is activated for coupling. nih.gov This activation makes the α-proton more acidic and susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can be re-protonated from either side, resulting in a mixture of D and L isomers. nih.govhighfine.com Another major pathway for racemization proceeds through the formation of a 5(4H)-oxazolone intermediate. nih.govhighfine.comspbu.ru The activation step, which transforms the carboxylic acid into a more reactive species like an active ester, is where the risk of racemization is highest. nih.gov

Several analytical techniques are employed to detect and quantify the extent of racemization. High-Performance Liquid Chromatography (HPLC), particularly using chiral stationary phases or after derivatization with a chiral reagent, is a cornerstone for separating and quantifying the resulting diastereomeric peptides. peptide.comug.edu.pl A common approach involves synthesizing a reference peptide containing the opposite (L) enantiomer and comparing its retention time with any impurities in the target D-amino acid-containing peptide. ug.edu.pl

Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive method for analysis. nih.gov Spiking experiments, where a synthetic, isotope-labeled version of the suspected diastereomer is added to the sample, allow for the unambiguous identification and quantification of the racemized product directly within complex mixtures. nih.govnih.gov

Influence of Protecting Groups on Stereochemical Stability

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions, and they also play a significant role in influencing the stereochemical stability of the amino acid residue during coupling. wikipedia.org The choice of both the N-terminal (Nα) protecting group and any side-chain protecting groups can impact the rate of racemization.

For asparagine residues, the side-chain amide must be protected to prevent dehydration to a nitrile, a common side reaction when using condensing agents like carbodiimides. bachem.com The triphenylmethyl (trityl, Trt) group is a bulky and effective protecting group for the side-chain amide of asparagine (and glutamine). nih.gov

The primary role of the Trt group on the asparagine side chain is to prevent these side reactions, leading to significantly purer peptides. Furthermore, the steric bulk of the trityl group can contribute to suppressing racemization. For histidine, the Trt group on the imidazole (B134444) side chain is known to sterically hinder the abstraction of the α-proton, thereby minimizing racemization. chempep.comcore.ac.uk A similar effect can be inferred for Z-D-Asn(Trt)-OH, where the large trityl group can create an environment that sterically discourages the conformational changes needed for oxazolone (B7731731) formation or direct enolization, thus preserving the stereochemical integrity of the D-amino acid.

Impact of Coupling Reagents and Reaction Conditions on Stereomutation

The choice of coupling reagent and the specific reaction conditions (base, temperature, solvent, and activation time) have the most direct and significant impact on the extent of racemization, also known as stereomutation. nih.govhighfine.com

Activation of the amino acid with carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), can lead to significant racemization. wikipedia.org This is often mitigated by the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which form active esters that are less prone to racemization than the initial O-acylisourea intermediate. wikipedia.orgbachem.com

Aminium/uronium and phosphonium (B103445) salt-based coupling reagents, such as HATU, HBTU, and PyBOP, are highly efficient but generally require the presence of a tertiary base, which increases the risk of racemization. bachem.com The strength and steric hindrance of the base are critical factors; weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over N,N-diisopropylethylamine (DIPEA) to keep racemization to a minimum. highfine.combachem.commesalabs.com

Studies comparing various coupling conditions for racemization-prone Fmoc-protected amino acids, including those with trityl side-chain protection like Fmoc-L-His(Trt)-OH and Fmoc-L-Cys(Trt)-OH, provide valuable insights applicable to this compound. Research has shown that even with mild coupling reagents, some level of racemization can be unavoidable, especially for sensitive residues. nih.gov For example, the coupling of Fmoc-L-His(Trt)-OH with DIC/Oxyma still resulted in 1.8% of the D-product, highlighting the inherent risk. nih.govresearchgate.net

Table 1: Effect of Coupling Reagent on Racemization of Trityl-Protected Amino Acids Data from a study on the coupling of Fmoc-L-His(Trt)-OH and Fmoc-L-Cys(Trt)-OH with L-Leu-OtBu. The percentage of the undesired D-diastereomer formed is reported.

| Coupling Reagent/Base Combination | % D-Product (His) | % D-Product (Cys) |

| DIC/Oxyma | 1.8 | <0.5 |

| EDCI/HOBt/NMM | 4.9 | 0.9 |

| HBTU/DIPEA | 14.1 | 5.3 |

| PyBop/DIPEA | 15.1 | 6.5 |

| HATU/DIPEA | 21.6 | 12.0 |

Source: Adapted from research findings on α-carbon racemization. nih.govresearchgate.net

Other reaction conditions that influence stereomutation include temperature and pre-activation time. Lowering the reaction temperature can significantly reduce the rate of racemization. peptide.com Similarly, minimizing the time the amino acid spends in its activated state before coupling (pre-activation time) is crucial, as prolonged exposure increases the opportunity for racemization. nih.gov

Monitoring and Minimizing Racemization in D-Amino Acid Incorporations

A systematic approach to both monitoring and minimizing racemization is essential when incorporating this compound or any racemization-prone amino acid.

Monitoring:

In-process Controls: Utilizing methods like HPLC during the synthesis and after purification to check for the presence of diastereomeric impurities. peptide.com

Final Product Analysis: Rigorous characterization of the final peptide using high-resolution analytical techniques. LC-MS analysis, especially when compared against a synthetic standard of the L-Asn containing peptide, can confirm the stereochemical purity. nih.gov

Minimization Strategies:

Protecting Group Selection: The use of the side-chain trityl group on asparagine is a key first step in preventing side reactions that can promote racemization.

Coupling Reagent and Additive Choice: For sensitive couplings, using a carbodiimide (B86325) like DIC in combination with a racemization-suppressing additive such as Oxyma or HOBt is often the safest choice. bachem.comnih.gov Reagents like COMU are also reported to provide superior suppression of racemization. mesalabs.com

Base Selection: If a base is required, a weak or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine should be used instead of DIPEA. mesalabs.com

Temperature Control: Performing the coupling reaction at reduced temperatures (e.g., 0 °C) is a standard practice to minimize the rate of epimerization. peptide.combachem.com

Minimizing Activation Time: The activated amino acid should be added to the amino component immediately, avoiding prolonged pre-activation steps that increase the risk of racemization. nih.gov

By carefully selecting protecting groups, coupling reagents, and reaction conditions, and by diligently monitoring the product, the stereochemical integrity of this compound can be preserved, enabling the successful synthesis of pure D-amino acid-containing peptides.

Analytical and Characterization Strategies in Research Utilizing Z D Asn Trt Oh

Spectroscopic Methods for Structural Elucidation of Intermediates

During multi-step peptide synthesis, the characterization of intermediates is critical to confirm that each coupling and deprotection step has proceeded as expected. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While full characterization is often reserved for the final peptide, NMR can be used to analyze key intermediates, especially in solution-phase synthesis or during the synthesis of challenging sequences.

For an intermediate peptide fragment containing the Z-D-Asn(Trt) moiety, ¹H-NMR and ¹³C-NMR spectroscopy provide definitive structural information.

¹H-NMR spectra would be used to confirm the presence of the protecting groups. The aromatic protons of the benzyloxycarbonyl (Z) group and the trityl (Trt) group would appear as complex multiplets in the aromatic region (typically δ 7.1-7.5 ppm). csic.es The benzylic protons of the Z-group would also be identifiable. Signals corresponding to the α-proton and β-protons of the D-asparagine residue, as well as those from other amino acids in the intermediate, would confirm the peptide backbone assembly.

¹³C-NMR provides complementary data, showing characteristic signals for the carbonyl carbons of the peptide bonds and the Z-group, the quaternary carbon of the Trt group (around δ 71 ppm), and the various aromatic and aliphatic carbons throughout the molecule. csic.es

By integrating the signals and analyzing the chemical shifts and coupling constants, researchers can verify the covalent structure of synthetic intermediates before proceeding to the next step, thereby saving time and resources.

Chromatographic Techniques for Purity Assessment in Peptide Synthesis

Chromatography is the cornerstone of purity assessment and purification in modern peptide synthesis. The successful incorporation of Z-D-Asn(Trt)-OH and the subsequent elongation of the peptide chain are meticulously monitored using these powerful separation techniques.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool used throughout the solid-phase peptide synthesis (SPPS) process. luxembourg-bio.com

Reaction Monitoring: In the context of Fmoc-based SPPS, where this compound might be used in a hybrid strategy or other specific applications, analytical HPLC is employed to monitor the completion of critical reactions. For instance, after a coupling step, a small sample of the resin can be cleaved and analyzed to ensure the disappearance of the free N-terminal amine of the preceding residue. Similarly, the efficiency of Fmoc-group deprotection can be monitored by tracking the formation of the dibenzofulvene-piperidine adduct via UV detection. researchgate.net

Purification: Following the completion of the peptide assembly and cleavage from the solid support, the resulting crude product is a mixture containing the target peptide, truncated sequences, deletion sequences, and byproducts from the cleavage of protecting groups. Preparative HPLC is the standard method for isolating the desired peptide from these impurities. rsc.org The crude mixture is injected onto a column, and fractions are collected as they elute. Analytical HPLC is then used to assess the purity of these fractions, which are pooled and lyophilized to yield the final, purified peptide.

| Parameter | Typical Condition for Peptide Purification | Purpose |

| Technique | Preparative Reversed-Phase HPLC | To isolate the target peptide from a crude mixture. |

| Stationary Phase | C8 or C18 silica (B1680970) | Separates peptides based on hydrophobicity. mtoz-biolabs.com |

| Mobile Phase | A: Water + 0.1% TFA; B: Acetonitrile (B52724) + 0.1% TFA | Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape. rsc.orgnih.gov |

| Elution | Gradient Elution (increasing %B over time) | Allows for the separation of compounds with a wide range of polarities. creative-proteomics.com |

| Detection | UV Absorbance (typically at 220 nm) | The peptide bond absorbs strongly at this wavelength, allowing for detection of all peptide fragments. creative-proteomics.com |

Once a peptide containing D-asparagine has been synthesized and purified, Reversed-Phase HPLC (RP-HPLC) is the gold standard for determining its final purity. A highly pure peptide should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. creative-proteomics.com Purity is typically quantified by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

Mass Spectrometry (MS) for Confirmation of Peptide Sequences

Mass spectrometry is a powerful analytical technique that provides precise mass information, which is used to confirm the identity of a synthesized peptide. It is almost always used in conjunction with HPLC (LC-MS). rsc.orgtandfonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is the most common MS technique for peptide analysis due to its soft ionization process, which allows large, non-volatile biomolecules like peptides to be transferred into the gas phase as intact, charged ions with minimal fragmentation. creative-proteomics.com

Following purification by HPLC, a sample of the peptide is analyzed by ESI-MS. The analysis confirms whether the major peak observed in the HPLC chromatogram has the correct molecular weight for the target peptide sequence. nih.gov The expected mass is calculated by summing the residue masses of all amino acids in the sequence, plus the mass of a water molecule (18 Da) to account for the N-terminal -H and C-terminal -OH groups. The ESI-MS spectrum will show a peak or a series of peaks corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, [M+2H]²⁺, etc. sepscience.com The measured mass must match the calculated theoretical mass, providing unambiguous confirmation that the peptide was synthesized with the correct composition. rsc.orgsepscience.com

Advanced Techniques for Stereochemical Analysis in Complex Peptides

Verifying the stereochemical integrity of a peptide containing a D-amino acid is a significant analytical challenge. Spontaneous isomerization of L-asparagine can occur under certain conditions, and it is crucial to confirm that the D-configuration introduced from this compound is retained and that other residues have not epimerized. mdpi.com Several advanced methods are employed for this stereochemical analysis.

Chiral Chromatography: This technique involves using an HPLC column with a chiral stationary phase (CSP). These columns are designed to interact differently with enantiomers or diastereomers, allowing for their direct separation. mdpi.com For a peptide containing D-Asn, a chiral HPLC method could resolve it from its all-L diastereomer, providing definitive proof of its stereochemical configuration.

LC-MS Spiking Experiments: A powerful method to confirm stereochemistry in a complex mixture involves the synthesis of an isotope-labeled version of the suspected D-amino acid-containing peptide. nih.govresearchgate.net This synthetic standard (e.g., containing ¹³C or ¹⁵N labels) is then mixed, or "spiked," into the sample of interest. The mixture is analyzed by LC-MS. If the endogenous or synthesized peptide co-elutes with the heavy-isotope labeled D-Asn standard (i.e., they have the same retention time), it provides very strong evidence that the peptide indeed contains the D-amino acid. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS is an emerging technique that adds another dimension of separation to mass spectrometry. It separates ions in the gas phase based on their size, shape, and charge, which is summarized as their collision cross-section (CCS). tandfonline.com Diastereomeric peptides, such as those differing only by the L- or D-configuration of a single amino acid, often adopt different three-dimensional shapes. These differences in shape can be sufficient to allow for their separation by ion mobility, providing distinct arrival times in the detector even if they cannot be separated by chromatography. tandfonline.com

Advanced Considerations and Future Research Directions

Development of Novel Deprotection Strategies for Z-D-Asn(Trt)-OH

The selective removal of the Z and Trt protecting groups is fundamental to the utility of this compound. While standard methods exist, ongoing research seeks to develop milder, more efficient, and more selective deprotection strategies.

The trityl group is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA). thermofisher.com However, studies have shown that complete deprotection of the asparagine-trityl group can be challenging, especially when the residue is located at the N-terminus of a peptide or in the vicinity of certain structural motifs like a reduced peptide bond. thermofisher.comnih.gov In such cases, incomplete cleavage is observed, necessitating extended reaction times or modified approaches. nih.gov

Future research is focused on overcoming these limitations. One promising area is the exploration of alternative protecting groups that offer enhanced lability under specific, mild conditions. For instance, the use of a methyl-trityl (Mtt) group, which can be removed under milder acidic conditions, or a xanthenyl (Xan) group has been shown to circumvent the problem of incomplete deprotection seen with the standard Trt group. nih.gov Another avenue involves optimizing the cleavage cocktail itself. The development of new scavenger combinations for use with TFA can help to minimize side reactions and improve the yield of the fully deprotected product.

Furthermore, non-acidic deprotection methods are of significant interest. Strategies employing silver salts like silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF4) in cold TFA can facilitate the removal of Trt groups, offering an alternative pathway. peptide.com The investigation of photolabile or enzyme-cleavable protecting groups for the asparagine side chain represents a frontier in developing truly orthogonal and green deprotection schemes.

| Strategy | Conditions | Advantages | Challenges & Future Directions |

| Standard Acidolysis | 95% Trifluoroacetic Acid (TFA) | Effective for most sequences. thermofisher.com | Incomplete cleavage for N-terminal Asn(Trt) or near reduced peptide bonds. nih.gov |

| Extended Acidolysis | Prolonged reaction time in 95% TFA | Can improve yields for difficult sequences. nih.gov | Increased risk of side reactions and degradation of sensitive residues. |

| Alternative Trityl Analogs | Use of Methyl-trityl (Mtt) or Xanthenyl (Xan) | Mtt allows for milder acid deprotection; Xan overcomes incomplete cleavage issues. nih.gov | Requires synthesis of specialized amino acid derivatives. |

| Silver Salt-Assisted Cleavage | Silver triflate (AgOTf) or AgBF4 in cold TFA | Provides an alternative mechanism for Trt removal. peptide.com | Requires additional steps for silver removal and may not be suitable for all peptides. |

| Catalytic Hydrogenolysis | H2, Pd/C | Primarily for Z-group removal, mild conditions. highfine.com | Incompatible with other reducible functional groups in the molecule. |

Chemoenzymatic Synthesis Approaches Incorporating this compound

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical methods, offers a powerful strategy for constructing complex molecules. The incorporation of this compound in such pathways is a promising area of research for producing D-amino acid-containing peptides and other chiral compounds with high efficiency and stereochemical purity.

Enzymes like proteases, which are typically used for peptide hydrolysis, can be employed in reverse to catalyze peptide bond formation. google.com A key advantage is their stereoselectivity. For instance, a protease could be used in an aqueous-organic solvent system to selectively hydrolyze an ester of a racemic N-protected asparagine derivative, allowing for the separation of the D- and L-enantiomers. google.com This enzymatic resolution could be a key step in a more efficient synthesis of this compound itself or its derivatives.

Furthermore, enzymes such as ligases and nonribosomal peptide synthetases (NRPS) are gaining attention for their ability to construct peptide backbones. asm.org Research into engineering these enzymes to accept D-amino acids as substrates is an active field. asm.orgresearchgate.net A future chemoenzymatic strategy could involve the enzymatic activation of this compound followed by a chemical coupling step, or the direct use of an engineered ligase to incorporate the residue into a growing peptide chain. asm.org This approach could bypass the need for harsh chemical coupling reagents and extensive protecting group manipulations, leading to greener and more atom-economical syntheses.

The development of robust enzymes that can tolerate the organic co-solvents necessary to solubilize a bulky, protected substrate like this compound is a critical challenge that future research must address. google.com

Computational Studies on this compound Reactivity and Conformational Preferences

Computational chemistry provides invaluable insights into molecular behavior, guiding experimental design and explaining observed phenomena. For this compound, computational studies can illuminate its reactivity and the conformational influence it exerts on peptides.

Reactivity Studies: Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model reaction pathways, such as the deprotection of the Trt and Z groups. These studies can calculate activation barriers for different proposed mechanisms, helping to explain why, for example, Asn(Trt) deprotection is sometimes incomplete. nih.gov By simulating the reaction in the presence of different reagents or neighboring groups, researchers can predict which conditions are most likely to lead to successful deprotection. Similarly, the reactivity of the carboxylic acid group during peptide coupling can be modeled to optimize activation strategies and minimize side reactions like racemization.

Conformational Preferences: The incorporation of a D-amino acid can have a profound impact on the secondary structure of a peptide, often inducing specific turns or disrupting standard helical or sheet structures. lifetein.comnih.gov Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of peptides containing this compound. These simulations can reveal the preferred backbone dihedral angles (φ, ψ) and the spatial orientation of the bulky Asn(Trt) side chain. It has been shown that standard force fields may need modification, such as transforming the dihedral corrective map, to accurately model the conformational preferences of D-amino acid residues. nottingham.ac.uk Such studies are crucial for the rational design of peptidomimetics, where precise control over conformation is key to biological activity.

| Computational Method | Application to this compound | Research Goal |

| Quantum Mechanics (QM) | Modeling reaction transition states. | Elucidate mechanisms and activation energies for deprotection and coupling reactions. |

| Molecular Dynamics (MD) | Simulating peptide folding in explicit solvent. | Determine the influence of the D-Asn(Trt) residue on peptide secondary structure and conformational stability. nottingham.ac.uk |

| Force Field Development | Adapting potential energy functions for D-amino acids. | Improve the accuracy of MD simulations for peptides containing D-residues. nottingham.ac.uk |

| Docking & QM/MM | Modeling enzyme-substrate interactions. | Guide the engineering of enzymes for chemoenzymatic synthesis involving this compound. |

Green Chemistry Applications in this compound Based Syntheses

The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes. In peptide synthesis, a major environmental concern is the heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.gov Research into "greening" solid-phase peptide synthesis (SPPS) is a major priority, and the compatibility of building blocks like this compound with these new systems is essential.

A key area of research is the identification and validation of greener alternative solvents. Recent studies have explored solvents like triethyl phosphate (B84403) (TEP), N-butylpyrrolidinone (NBP), and anisole, as well as solvent mixtures such as TEP-dimethylsulfoxide (DMSO). nih.govtandfonline.comtandfonline.com The solubility of protected amino acids is a critical parameter for successful synthesis in these new systems. For the closely related Fmoc-Asn(Trt)-OH, solubility has been shown to be significantly enhanced in TEP-DMSO mixtures compared to TEP alone, reaching concentrations suitable for efficient coupling reactions. tandfonline.comtandfonline.com

| Solvent System | Solubility of Fmoc-Asn(Trt)-OH | Green Chemistry Relevance | Source |

| TEP (Triethyl phosphate) | 0.1 M | Considered a greener alternative to DMF, but solubility can be limited. | tandfonline.comtandfonline.com |

| TEP-DMSO (3:1) | 0.9 M | Mixture significantly enhances solubility, enabling use in green SPPS protocols. | tandfonline.comtandfonline.com |

| TEP-NBP (3:1) | 0.7 M | Another promising green solvent mixture with good solubilizing power. | tandfonline.comtandfonline.com |

Expanding the Repertoire of D-Asparagine Derivatives for Specialized Applications

While this compound is a valuable tool for peptide synthesis, the core D-asparagine scaffold is a starting point for a wide range of derivatives with specialized functions. Research in this area aims to create novel molecular tools and building blocks for medicinal chemistry, materials science, and chemical biology.

One direction involves modifying the side-chain amide. For example, a series of N4-substituted asparagine analogs have been synthesized and evaluated for their potential as antimetabolites to inhibit the growth of leukemia cells, with N,N-dibenzylasparagine showing significant activity. nih.gov This highlights the potential of D-asparagine derivatives as templates for drug discovery.

Another innovative application is the use of D-asparagine to construct complex, chiral supramolecular structures. In one study, D-asparagine was the starting material for a multi-step synthesis of an optically active, rigid bicyclic guanidinium (B1211019) group. researchgate.net Such molecules are designed to act as chiral anion receptors, with potential applications in sensing and asymmetric catalysis.

Furthermore, D-asparagine derivatives are important building blocks for creating antibacterial agents. google.com The incorporation of these unnatural amino acids can confer resistance to enzymatic degradation, enhancing the in vivo stability and therapeutic potential of peptide-based drugs. lifetein.comformulationbio.com Future research will undoubtedly continue to expand this chemical space, generating novel D-asparagine derivatives with tailored properties for a host of advanced applications.

| D-Asparagine Derivative | Synthetic Approach | Specialized Application | Source |

| N4-Substituted Analogs (e.g., N,N-dibenzylasparagine) | Reaction of phthalylaspartic anhydride (B1165640) with amines. | Anticancer agent development (antimetabolite). | nih.gov |

| Bicyclic Guanidinium Group | Multi-step synthesis starting from D-asparagine. | Chiral anion receptors for sensing and catalysis. | researchgate.net |

| Building Blocks for Antibacterials | Incorporation into complex molecules like cephalosporins. | Development of novel antibacterial drugs. | google.com |

| N-Methyl-D-asparagine | Michael addition of methylamine (B109427) to a fumarate (B1241708) derivative. | Chiral building blocks for pharmaceuticals and agrochemicals. | researchgate.net |

Q & A

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or impurities. Replicate experimental conditions from conflicting studies (e.g., solvent system, temperature). Validate results using orthogonal methods (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration). Report deviations in supplementary materials to aid peer review .

Q. What strategies optimize the stability of this compound under acidic conditions during peptide synthesis?

- Methodological Answer : The Trt group is acid-labile. Use mild deprotection conditions (e.g., 1% TFA in DCM for 30 minutes) to minimize side-chain cleavage. Monitor stability via LC-MS after each deprotection step. For prolonged storage, lyophilize and store at -20°C under inert gas (argon) to prevent oxidation .

Q. How can researchers validate the orthogonality of Trt protection in multi-step syntheses?

- Methodological Answer : Perform stepwise deprotection tests:

- Treat with 1% TFA to confirm Trt removal without affecting other protecting groups (e.g., Fmoc).

- Use Kaiser or chloranil tests to verify free amine availability post-deprotection.

Cross-validate with MALDI-TOF MS to detect undesired side reactions (e.g., tert-butylation) .

Q. What statistical approaches are suitable for analyzing variability in this compound synthesis yields?

- Methodological Answer : Apply ANOVA to compare yields across reaction conditions (e.g., reagent equivalents, temperature). Use Tukey’s HSD post-hoc test to identify significant outliers. Report confidence intervals (95%) and power analysis to justify sample size. Include raw data in supplementary materials for transparency .

Data Interpretation and Reporting

Q. How should researchers document this compound synthesis protocols for reproducibility?

- Methodological Answer : Follow COPE guidelines:

- Detail reagent sources (e.g., Sigma-Aldrich, CAS 132388-58-0), equipment models (e.g., Agilent 1260 HPLC), and software (e.g., MestReNova for NMR).

- Provide step-by-step procedures, including failed attempts (e.g., incomplete coupling at >50% solvent polarity).

- Archive chromatograms, spectra, and raw data in open-access repositories (e.g., Zenodo) .

Q. What ethical considerations apply when using this compound in biomedical studies?

- Methodological Answer : For in vivo studies, adhere to institutional guidelines (e.g., IACUC approval). Disclose conflicts of interest (e.g., funding from chemical suppliers) in the manuscript’s acknowledgments. Use third-party QC testing to ensure compound safety if human cell lines are involved .

Tables for Quick Reference

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 374.4 g/mol | |

| Solubility | DCM, Chloroform, DMSO, Acetone | |

| Storage Conditions | -20°C, desiccated, inert atmosphere | |

| Purity Validation | HPLC (>98%), NMR, MS |

Table 2 : Common Contradictions in Characterization Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.